cudraxanthone L
Overview
Description
Cudraxanthone L is a natural flavanone compound isolated from the roots of the plant Cudrania tricuspidata, which belongs to the Moraceae family . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiplatelet effects .
Mechanism of Action
Target of Action
Cudraxanthone L has been found to target key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival . In addition, this compound has been shown to inhibit human platelet aggregation .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit collagen-induced human platelet aggregation, intracellular calcium mobilization, fibrinogen binding, and fibronectin adhesion . These interactions result in the suppression of platelet activities, which could potentially prevent thrombosis .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the MAPK signaling pathway and induces apoptosis via the FAS-mediated pathway . The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, while the FAS-mediated pathway plays a key role in the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis, repression of cell viability in various human cancer cells, and the arrest of the S phase of the cell cycle . It also induces apoptosis in cells . These effects suggest that this compound has potential anti-cancer efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cudraxanthone L is primarily isolated from the roots of Cudrania tricuspidata through extraction and purification processes . The extraction involves using solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: Cudraxanthone L undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Cudraxanthone L exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antiplatelet effects
Medicine: Its anti-cancer properties have been demonstrated in studies involving gastric cancer cells, where it inhibits cell viability, migration, and invasion.
Comparison with Similar Compounds
Cudraxanthone L is part of a group of isoprenylated xanthones and flavonoids found in Cudrania tricuspidata . Similar compounds include:
Cudraxanthone I: Exhibits cytotoxic and antioxidant activities.
Neocyclomorusin: Known for its cytotoxic effects on cancer cells.
Cudratricusxanthone A and E: Display hepatoprotective properties.
This compound stands out due to its potent anti-cancer and antiplatelet activities, making it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPSBFBKBJJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of cudraxanthone L?
A1: this compound has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []
Q2: What is the molecular structure of this compound?
A2: this compound is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]
Q3: What is the source of this compound?
A3: this compound is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]
Q4: Are there any other xanthones found in Cudrania tricuspidata?
A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []
Q5: How does the structure of this compound relate to its activity?
A5: While the exact structure-activity relationship (SAR) of this compound has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of this compound responsible for its MAO inhibitory and anticancer properties.
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